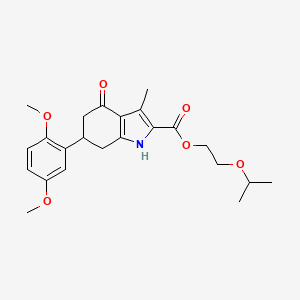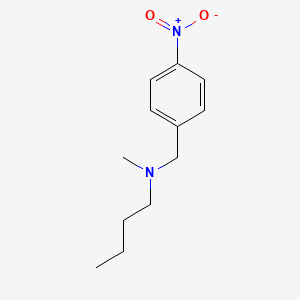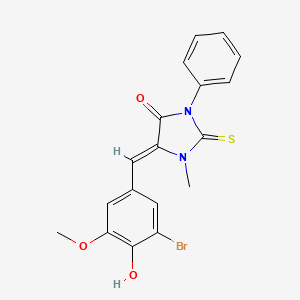
4-ethyl-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole and thiophene derivatives often involves cyclization reactions, starting from appropriately substituted precursors. A relevant example includes the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which demonstrates a typical cyclization strategy to construct thiazole rings, a process that could be analogous to the synthesis of our target molecule (Tang Li-jua, 2015).
Molecular Structure Analysis
Structural determination of such compounds is commonly achieved through single-crystal X-ray diffraction studies, which provide detailed insights into their molecular geometry, conformation, and intermolecular interactions. For instance, the structural characterization of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide offers insights into the typical structural features of thiophene derivatives (M. Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole and thiophene derivatives are diverse and can lead to a wide range of functionalized products. The reactivity of such compounds often involves nucleophilic substitution, electrophilic addition, or cyclization reactions. For example, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases highlight the versatility of thiophene derivatives in organic synthesis (Yu. O. Remizov et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on related thiazole and thiophene compounds emphasizes the synthesis of novel organic compounds with potential applications in material science and pharmaceuticals. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, highlighting the versatility of thiophene derivatives in drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, the preparation of microspheres containing a potent osteogenic compound for sustained release showcases the application of thiophene derivatives in developing therapeutic delivery systems (Umeki et al., 2010).
Biological Activities
Several studies have focused on the biological activities of thiophene and thiazole derivatives, including antimicrobial and anticancer properties. The synthesis of thiophenylhydrazonoacetates and their evaluation as potential anti-tumor agents (Gomha, Edrees, Altalbawy, 2016) and the investigation of new thiazolo[5,4-d]pyrimidines with molluscicidal properties (El-Bayouki & Basyouni, 1988) are examples of research exploring the potential therapeutic uses of these compounds.
Material Science Applications
The development of fluorescent dyes and polymers utilizing thiophene derivatives showcases the application of such compounds in material science. The synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores from N-ethoxycarbonylpyrene- and perylene thioamides for potential use in optical devices and sensors indicates the broad utility of these compounds in creating new materials with specific optical properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-4-9-8(3)16-6-10(9)11(15)14-12-13-5-7(2)17-12/h5-6H,4H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHOVSXVOFLIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NC=C(S2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)

![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)

![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)
![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)